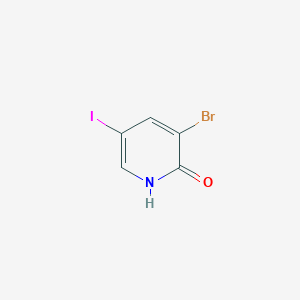

3-Bromo-5-iodopyridin-2-ol

Description

BenchChem offers high-quality 3-Bromo-5-iodopyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-iodopyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCOEKKQKHACCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698895 | |

| Record name | 3-Bromo-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637348-81-3 | |

| Record name | 3-Bromo-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Characterization Guide: 3-Bromo-5-iodopyridin-2-ol

Executive Summary & Structural Significance

3-Bromo-5-iodopyridin-2-ol (CAS: 637348-81-3) is a high-value di-halogenated heterocyclic scaffold, primarily utilized in the synthesis of kinase inhibitors (e.g., Bruton’s Tyrosine Kinase [BTK] inhibitors).[1][2] Its structural utility lies in the orthogonal reactivity of its halogens: the iodine at C5 is highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the bromine at C3 offers a secondary site for subsequent functionalization.

This guide provides a comprehensive spectroscopic profile, synthesis validation, and quality control workflow for researchers utilizing this intermediate.

Structural Dynamics: The Tautomerism Challenge

A critical source of confusion in characterizing this molecule is the prototropic tautomerism between the pyridin-2-ol (hydroxyl) and pyridin-2(1H)-one (amide) forms. In polar aprotic solvents (DMSO-d₆, DMF) and the solid state, the equilibrium strongly favors the 2-pyridone tautomer. This dictates the interpretation of NMR (presence of NH vs OH) and IR (carbonyl stretch) data.

Figure 1: Tautomeric equilibrium critical for spectroscopic interpretation.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic profile derived from validated synthetic protocols (e.g., WO2013067274) and analogous 3,5-dihalo-2-pyridone standards.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Favors Pyridone form) Frequency: 400/500 MHz

| Resonance | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| NH | 12.0 – 12.4 | Broad Singlet | 1H | N-H (Amide) | Confirms Pyridone tautomer. Exchangeable with D₂O. |

| H-4 | 8.05 – 8.20 | Doublet (d) | 1H | Ar-H (C4) | Deshielded by adjacent Br and I. J ≈ 2.5 Hz (meta-coupling). |

| H-6 | 7.90 – 8.00 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by N and I. J ≈ 2.5 Hz. |

Note: The coupling constant (J ≈ 2.4–2.6 Hz) is characteristic of meta-coupling across the pyridine ring between H4 and H6.

Mass Spectrometry (MS)

Ionization Mode: ESI+ or APCI Molecular Formula: C₅H₃BrINO Molecular Weight: 299.89 g/mol

The mass spectrum is the most definitive identification tool due to the distinct isotopic signatures of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Iodine (¹²⁷I monoisotopic).

| Ion | m/z (Calculated) | Relative Intensity | Interpretation |

| [M+H]⁺ | 299.9 | ~100% | Contains ⁷⁹Br. Base peak.[3][4][5][6] |

| [M+H+2]⁺ | 301.9 | ~98% | Contains ⁸¹Br. Almost equal intensity to M peak. |

| Fragmentation | [M-I]⁺ | Variable | Loss of Iodine (127 Da) is a common fragmentation pathway. |

Infrared Spectroscopy (FT-IR)

-

ν(N-H): Broad band ~3100–2800 cm⁻¹ (characteristic of cyclic amides/pyridones).

-

ν(C=O): Strong stretch ~1640–1660 cm⁻¹ (Pyridone carbonyl). Absence of this peak suggests the O-alkylated impurity.

-

ν(C=C/C=N): 1580–1600 cm⁻¹.

Validated Synthesis & Purification Protocol

To ensure spectroscopic accuracy, the compound must be synthesized with high regioselectivity. The following protocol minimizes the formation of the 3,5-dibromo impurity.

Reaction: Electrophilic Iodination of 3-Bromopyridin-2-ol. Reference: Patent WO2013067274A1, Example 214a.

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with 3-bromopyridin-2-ol (1.0 equiv) and Acetonitrile (0.2 M concentration).

-

Activation: Add Trifluoroacetic acid (TFA) (20% v/v relative to solvent). Expert Note: TFA activates the N-iodosuccinimide (NIS) and protonates the pyridine, directing iodination to the C5 position.

-

Iodination: Add N-Iodosuccinimide (NIS) (1.0 – 1.1 equiv) in one portion.

-

Reaction: Stir at room temperature (20–25°C) for 12–15 hours. Monitor by LCMS (Look for conversion of MW 174 → MW 300).

-

Quench: Dilute with water. If the product precipitates, filter it. If not, extract with Ethyl Acetate.

-

Purification:

-

Wash organic layer with 10% Sodium Thiosulfate (to remove excess iodine/oxidants).

-

Recrystallize from Ethanol or purify via Silica Gel Chromatography (0–50% EtOAc in Heptane).

-

Quality Control & Validation Workflow

The following decision tree illustrates the logic for validating the synthesized material before use in downstream coupling reactions.

Figure 2: Analytical workflow for confirming identity and purity.

Critical Impurity Markers

-

3,5-Dibromopyridin-2-ol: Arises from Br/I scrambling or impure starting material.

-

MS Signature: Triplet pattern (1:2:1) at m/z ~251, 253, 255.

-

NMR Signature: Shifts will be slightly downfield compared to the desired product due to the higher electronegativity of Bromine vs Iodine.

-

References

- Source: World Intellectual Property Organization (WIPO). Patent WO2013067274A1. "Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity." (Example 214a).

-

Structural Analogs (Amino-Pyridine Data)

- Source: Bunker, K. D., et al. "3-Amino-5-bromo-2-iodopyridine." Acta Crystallographica Section E: Structure Reports Online 65.1 (2009): o66.

-

URL:[Link]

-

General Spectroscopic Data for Halogenated Pyridones

- Source: National Institutes of Health (NIH) PubChem Database. Compound Summary for 3-Bromopyridin-2-ol (Precursor).

-

URL:[Link]

Sources

- 1. WO2013067274A1 - Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity - Google Patents [patents.google.com]

- 2. 5-iodopyridin-2-ol | CAS#:129034-38-4 | Chemsrc [chemsrc.com]

- 3. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. WO2013067274A1 - Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity - Google Patents [patents.google.com]

- 6. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

Section 1: Core Compound Analysis: 3-Bromo-5-iodopyridin-2-ol

An In-Depth Technical Guide to 3-Bromo-5-iodopyridin-2-ol (CAS: 637348-81-3): Synthesis, Reactivity, and Applications

3-Bromo-5-iodopyridin-2-ol is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its utility stems from the strategic placement of three distinct functional groups on the pyridine core: a hydroxyl group (which exists in tautomeric equilibrium with its keto form, pyridin-2(1H)-one), a bromine atom, and an iodine atom. This arrangement provides a powerful platform for sequential and site-selective chemical modifications.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic value. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, enabling chemists to perform selective functionalization at the C5 position while leaving the C3 position available for a subsequent, distinct transformation. This "orthogonal" reactivity makes it a prized building block for constructing complex molecular architectures.

Table 1: Core Compound Properties

| Property | Value |

| CAS Number | 637348-81-3 |

| Molecular Formula | C₅H₃BrINO |

| Molecular Weight | 299.89 g/mol |

| Common Synonyms | 5-Bromo-2-hydroxy-3-iodopyridine |

| Physical Form | Solid (typical) |

Section 2: Validated Synthetic Methodologies

The synthesis of 3-Bromo-5-iodopyridin-2-ol can be approached via two primary, reliable pathways, each starting from a common commercially available pyridine derivative. The choice of route often depends on starting material availability, scale, and desired purity profile.

Methodology A: Direct Electrophilic Iodination of 5-Bromopyridin-2-ol

This is the most direct and efficient route. The pyridin-2-ol ring is electron-rich and thus activated towards electrophilic aromatic substitution. The hydroxyl group directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by bromine, the iodination occurs selectively at the C3 position.

Causality of Experimental Choices:

-

Reagent: N-Iodosuccinimide (NIS) is chosen as the iodinating agent. It is an electrophilic source of iodine ("I+") that is milder and easier to handle than molecular iodine (I₂).

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting material and reagent without interfering with the reaction.

-

Temperature: Heating to 82°C provides the necessary activation energy to drive the reaction to completion in a short timeframe.

Step-by-Step Protocol: [1]

-

To a reaction vessel, add 5-bromo-2-hydroxypyridine (1.0 eq, 14.4 mmol, 2.5 g) and acetonitrile (40 mL).

-

Add N-iodosuccinimide (NIS) (1.45 eq, 20.9 mmol, 4.7 g).

-

Heat the reaction mixture to 82°C and stir for 20 minutes.

-

Monitor the reaction to completion using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. The product will precipitate as a solid.

-

Collect the solid by filtration.

-

For purification, recrystallize the crude solid from ethyl acetate to afford the final product, 3-Bromo-5-iodopyridin-2-ol, with a reported yield of 92.6%.[1]

Methodology B: Multi-step Synthesis from 2-Amino-5-bromopyridine

This alternative route involves the transformation of an amino group into the desired hydroxyl group via a diazotization reaction. This pathway leverages the well-established chemistry of aminopyridines.[1][2]

Workflow Overview:

-

Bromination: 2-Aminopyridine is first brominated to yield 2-amino-5-bromopyridine. Controlling the stoichiometry is crucial to prevent the formation of the 2-amino-3,5-dibromopyridine byproduct.[3]

-

Iodination: The resulting 2-amino-5-bromopyridine is then iodinated at the C3 position to give 2-amino-5-bromo-3-iodopyridine. This intermediate is itself valuable in the synthesis of kinase inhibitors.[3][4][5]

-

Diazotization: The 2-amino group of the intermediate is converted to a diazonium salt using a nitrite source (e.g., NaNO₂) under acidic conditions. This unstable intermediate is then hydrolyzed in situ by heating in aqueous acid to yield the final 3-Bromo-5-iodopyridin-2-ol.

Section 3: Strategic Reactivity and Applications in Drug Development

The primary application of 3-Bromo-5-iodopyridin-2-ol is as a scaffold for building complex, biologically active molecules through sequential cross-coupling reactions.

Core Principle: Site-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for forming carbon-carbon bonds.[6][7] The significant difference in bond dissociation energies between the C-I and C-Br bonds allows for a two-step, one-pot functionalization.

Self-Validating Protocol Design: A successful sequential coupling protocol relies on reaction conditions that are mild enough for the first step (C-I coupling) to proceed without initiating the second, more challenging step (C-Br coupling).

Hypothetical Step-by-Step Protocol for Sequential Coupling:

-

Step 1 (C5-Arylation):

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 3-Bromo-5-iodopyridin-2-ol (1.0 eq).

-

Add the first boronic acid (Aryl¹-B(OH)₂) (1.1 eq), a mild base such as K₂CO₃ or Cs₂CO₃ (2.0 eq), and a suitable solvent (e.g., Dioxane/Water).

-

Add a palladium catalyst known for high reactivity with aryl iodides, such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Stir the reaction at a moderate temperature (e.g., 60-80°C) until the starting material is consumed. The C-Br bond should remain intact.

-

-

Step 2 (C3-Arylation):

-

To the same reaction vessel, add the second boronic acid (Aryl²-B(OH)₂) (1.2 eq).

-

Add a more potent phosphine ligand, such as SPhos or XPhos, which facilitates the more difficult oxidative addition to the C-Br bond.

-

Increase the reaction temperature (e.g., 100-110°C) to drive the second coupling to completion.

-

After completion, proceed with a standard aqueous workup and chromatographic purification.

-

This strategy allows for the controlled synthesis of complex 3,5-disubstituted pyridin-2-ol derivatives, which are core structures in many kinase inhibitors and other therapeutic agents.[4]

Section 4: Safety, Handling, and Storage

While a specific safety data sheet for 3-Bromo-5-iodopyridin-2-ol is not widely available, data from structurally similar halogenated pyridines can be used to establish a reliable handling protocol. Related compounds are classified as harmful if swallowed and cause skin and serious eye irritation.[8][9][10]

Table 2: Recommended Safety and Handling Procedures

| Parameter | Guideline |

| GHS Hazard Statements (Inferred) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. Use in a well-ventilated fume hood. |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Section 5: Conclusion

3-Bromo-5-iodopyridin-2-ol is a quintessential example of a modern synthetic building block, designed for efficiency and precision. Its key value lies in the predictable and differential reactivity of its two halogen substituents, which enables researchers and drug development professionals to execute complex, multi-step syntheses in a controlled and strategic manner. The robust protocols for its synthesis and the clear, logical application of its reactivity in sequential cross-coupling reactions make it an indispensable tool for accessing novel chemical matter in the pursuit of new therapeutics and advanced materials.

References

-

PubChem. (n.d.). 3-Bromo-2-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

-

Yanovsky, A. I., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. ResearchGate. Retrieved from [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5. Retrieved from [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate. Retrieved from [Link]

-

Yanovsky, A. I., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Vitaku, E., et al. (2019). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Retrieved from [Link]

-

AA Blocks. (n.d.). 4H,5H,6H,7H-thieno[2,3-c]pyridine. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

- 1. 5-BROMO-3-IODO-PYRIDIN-2-OL CAS#: 381233-75-6 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ijssst.info [ijssst.info]

- 4. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. 3-Bromo-2-iodopyridine | C5H3BrIN | CID 23542451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Solubility of 3-Bromo-5-iodopyridin-2-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-5-iodopyridin-2-ol in Organic Solvents

Abstract

3-Bromo-5-iodopyridin-2-ol is a pivotal intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of kinase inhibitors for therapeutic applications.[1][2] A comprehensive understanding of its solubility profile in various organic solvents is fundamental for its efficient purification, reaction optimization, and formulation. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of 3-Bromo-5-iodopyridin-2-ol. We will delve into its molecular characteristics to predict solubility, present robust methodologies for experimental determination, and discuss the critical factors that influence this key physicochemical property. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Molecular Profile and Theoretical Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4]

1.1. Structural Analysis of 3-Bromo-5-iodopyridin-2-ol

The structure of 3-Bromo-5-iodopyridin-2-ol features several key functional groups that dictate its solubility:

-

Pyridinol Core: The pyridine ring is a polar aromatic heterocycle. The presence of the nitrogen atom allows for hydrogen bonding as an acceptor.

-

Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. It significantly increases the potential for interaction with polar solvents. The hydroxyl group also imparts acidic character to the molecule.

-

Halogen Substituents (-Br, -I): The bromo and iodo groups are large, polarizable atoms that contribute to the molecule's overall molecular weight and van der Waals forces. While the C-Br and C-I bonds are polar, the large size of these halogens increases the nonpolar character of the molecule's surface area.

-

Tautomerism: It is crucial to recognize that 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This equilibrium can be influenced by the solvent environment, which in turn affects solubility. The pyridone form possesses an amide-like character with distinct hydrogen bonding capabilities.

1.2. Predicted Solubility Based on Structure

Based on this structural analysis, we can formulate a hypothesis regarding its solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydroxyl group suggests that 3-Bromo-5-iodopyridin-2-ol should exhibit reasonable solubility in these solvents, as they can engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are expected to be effective solvents for this compound.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the pyridinol core and the hydroxyl group suggests that solubility will be very low in nonpolar solvents. The large halogen atoms are not sufficient to overcome the polarity mismatch.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer moderate solubility, primarily through dipole-dipole interactions.

-

Ethers (e.g., Diethyl Ether, THF): These are weakly polar solvents. Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for moderately polar compounds due to its higher polarity and ability to accept hydrogen bonds.

Guiding Principles for Solvent Selection in Practice

The choice of solvent is a critical decision in processes like recrystallization, chromatography, and reaction chemistry. The goal is often not just to dissolve the compound but to achieve a specific solubility behavior (e.g., high solubility in hot solvent and low solubility in cold solvent for recrystallization).

The following logical workflow can guide the solvent selection process for purification or reaction setup.

Caption: Logical workflow for selecting an appropriate solvent system.

Experimental Determination of Solubility

To move beyond theoretical predictions, empirical testing is essential. The following protocols provide a systematic approach to characterizing the solubility of 3-Bromo-5-iodopyridin-2-ol.

3.1. Protocol: Qualitative Solubility Assessment

This protocol provides a rapid assessment of solubility in a range of solvents, which is invaluable for selecting candidates for recrystallization or chromatography.

Materials:

-

3-Bromo-5-iodopyridin-2-ol

-

Small test tubes (13x100 mm)

-

Graduated cylinder or micropipettes

-

Vortex mixer

-

Selection of test solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, DMSO)

Procedure:

-

Preparation: Add approximately 10-20 mg of 3-Bromo-5-iodopyridin-2-ol to a clean, dry test tube. The exact mass is less critical than consistency across tests.

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Observation: Observe the sample against a contrasting background. Note if the solid has completely dissolved.

-

Incremental Addition: If the solid has not dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, with vigorous mixing after each addition.

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Sparingly Soluble: Dissolves partially or requires > 1 mL of solvent to dissolve.

-

Insoluble: No visible dissolution after adding 3 mL of solvent.

-

-

Heating Effect: For solvents where the compound is sparingly soluble or insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound crystallizes upon cooling.

3.2. Protocol: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measure of solubility (e.g., in mg/mL or mol/L) at a specific temperature.

Materials:

-

3-Bromo-5-iodopyridin-2-ol

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed vials for solvent evaporation

Procedure:

-

Sample Preparation: Add an excess amount of 3-Bromo-5-iodopyridin-2-ol to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a filter to remove any solid particulates.

-

Solvent Evaporation: Dispense the filtered solution into a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Mass Determination: Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved 3-Bromo-5-iodopyridin-2-ol.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot withdrawn

Solubility Data Summary

As empirical public data is limited, the following table is presented as an illustrative template for recording experimental results. The predicted solubility is based on the theoretical analysis in Section 1.

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [Enter Experimental Data] | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | [Enter Experimental Data] | |

| Methanol | Polar Protic | Moderate to High | [Enter Experimental Data] | Potential for recrystallization. |

| Ethanol | Polar Protic | Moderate | [Enter Experimental Data] | Good candidate for purification. |

| Tetrahydrofuran (THF) | Weakly Polar Ether | Moderate | [Enter Experimental Data] | |

| Acetone | Polar Aprotic | Moderate to Low | [Enter Experimental Data] | |

| Ethyl Acetate | Intermediate Polarity | Low | [Enter Experimental Data] | |

| Dichloromethane (DCM) | Chlorinated | Low | [Enter Experimental Data] | |

| Toluene | Nonpolar Aromatic | Very Low / Insoluble | [Enter Experimental Data] | Useful as an anti-solvent. |

| Hexane | Nonpolar Aliphatic | Very Low / Insoluble | [Enter Experimental Data] | Useful for precipitation/washing. |

| Water | Polar Protic | Very Low / Insoluble | [Enter Experimental Data] | |

| 5% Aqueous HCl | Acidic Aqueous | Likely Insoluble | [Enter Experimental Data] | The basicity of the pyridine nitrogen is reduced by the electron-withdrawing groups. |

| 5% Aqueous NaOH | Basic Aqueous | Soluble | [Enter Experimental Data] | The acidic proton of the hydroxyl group will be removed to form a highly polar phenoxide salt.[6] |

Factors Influencing Solubility

5.1. Temperature

For most solid solutes, solubility increases with temperature. This endothermic dissolution process is the basis for recrystallization. It is crucial to experimentally determine the temperature-solubility curve for a chosen solvent system to optimize purification yields.

5.2. Purity of the Compound

Impurities present in the 3-Bromo-5-iodopyridin-2-ol sample can affect its measured solubility. The presence of a more soluble impurity could artificially inflate the apparent solubility.

5.3. Crystalline Form (Polymorphism)

Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility. It is important to be aware that the method of synthesis and purification can influence the crystalline form obtained.[7]

Safety and Handling

3-Bromo-5-iodopyridin-2-ol and its structural isomers are classified as irritants and may be harmful if swallowed.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.

Conclusion

The solubility of 3-Bromo-5-iodopyridin-2-ol is a complex property governed by its multifunctional chemical structure. While theoretical predictions point towards high solubility in polar aprotic solvents and low solubility in nonpolar solvents, precise characterization requires rigorous experimental determination. The protocols and principles outlined in this guide provide a robust framework for researchers to systematically evaluate and leverage the solubility of this important pharmaceutical intermediate, enabling more efficient process development, purification, and formulation.

References

- International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.

-

Spek, A. L. (2005). 3-Amino-5-bromo-2-iodopyridine. ResearchGate. Retrieved from [Link]

-

Symax Laboratories Private Limited. (n.d.). 2 Bromo Iodopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-iodopyridine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-iodopyridine. PubChem. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. chem.ws [chem.ws]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ijssst.info [ijssst.info]

- 8. 3-Bromo-2-iodopyridine | C5H3BrIN | CID 23542451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-iodopyridine | C5H3BrIN | CID 820409 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis of 3-Bromo-5-iodopyridin-2-ol

This guide provides a comprehensive framework for assessing the purity of 3-Bromo-5-iodopyridin-2-ol, a critical intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. This document emphasizes the rationale behind experimental choices, offering a self-validating system for robust purity determination.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The efficacy and safety of a final drug product are intrinsically linked to the purity of its starting materials and intermediates. For a molecule like 3-Bromo-5-iodopyridin-2-ol, which contains multiple reactive sites, the presence of impurities can have significant downstream consequences. These impurities can arise from the synthetic route, degradation, or improper storage. A thorough purity analysis is therefore not merely a quality control step but a fundamental aspect of drug development, ensuring reproducible results and patient safety. Halogenated heterocycles, in particular, are prevalent in pharmaceuticals, and their unique chemical properties necessitate specialized analytical approaches.[1]

Understanding the Analyte: Physicochemical Properties of 3-Bromo-5-iodopyridin-2-ol

A foundational understanding of the analyte's properties is paramount in selecting and optimizing analytical methods.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrINO | [2] |

| Molecular Weight | 299.89 g/mol | [2] |

| CAS Number | 637348-81-3 | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO | Inferred from related compounds |

Potential Impurities: A Synthesis-Based Approach

The purity profile of 3-Bromo-5-iodopyridin-2-ol is intrinsically tied to its synthetic pathway. A common route to substituted pyridinols involves the halogenation of a pyridin-2-ol precursor. For instance, the synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, starts from 2-aminopyridine, followed by bromination and iodination steps.[3] A similar pathway for 3-Bromo-5-iodopyridin-2-ol could start from 2-hydroxypyridine.

Potential impurities could include:

-

Starting materials: Unreacted 2-hydroxypyridine.

-

Intermediates: Monohalogenated species (e.g., 3-bromo-2-hydroxypyridine or 5-iodo-2-hydroxypyridine).

-

Over-halogenated byproducts: Di-brominated or di-iodinated species.

-

Positional isomers: Impurities where the bromine and iodine are at different positions on the pyridine ring.

-

Degradation products: Formed through hydrolysis, oxidation, or photolysis.

The following diagram illustrates a hypothetical synthetic pathway and the potential points of impurity introduction.

Caption: Hypothetical synthesis of 3-Bromo-5-iodopyridin-2-ol and potential impurity formation points.

Orthogonal Analytical Techniques for Comprehensive Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The use of orthogonal methods, which rely on different separation and detection principles, provides a more complete picture of the impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like 3-Bromo-5-iodopyridin-2-ol.

Rationale for Method Development: The selection of a C18 column is a good starting point due to its wide applicability. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, allows for the elution of compounds based on their hydrophobicity. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to improve peak shape and resolution by suppressing the ionization of the pyridinol hydroxyl group. UV detection is appropriate as the pyridine ring is a chromophore.

Detailed HPLC Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 10% B

-

31-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 3-Bromo-5-iodopyridin-2-ol itself may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis.[4]

Rationale for Method Development: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) will convert the polar hydroxyl group into a more volatile silyl ether.[4] This allows for separation by GC and subsequent identification of impurities by their mass spectra.

Detailed GC-MS Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C, hold for 10 min.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Sample Preparation (Derivatization):

-

To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA.

-

Heat the mixture at 70 °C for 30 minutes.

-

Inject 1 µL of the derivatized solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative purity determination (qNMR). ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can reveal the presence of impurities, even those that are isomeric to the main compound.[5][6]

Rationale for Method Development: A high-field NMR spectrometer is recommended for better spectral dispersion. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds. For quantitative analysis, a certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is required.

Detailed ¹H NMR Protocol:

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

-

Dissolve the mixture in 0.75 mL of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

-

Acquisition Parameters:

-

Pulse sequence: zg30.

-

Number of scans: 16.

-

Relaxation delay (d1): 30 s (to ensure full relaxation for quantification).

-

-

Data Processing:

-

Apply a line broadening of 0.3 Hz.

-

Phase and baseline correct the spectrum.

-

Integrate the signals of the analyte and the internal standard.

-

Calculate the purity based on the integral values, molecular weights, and masses of the analyte and the standard.

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS combines the separation power of HPLC with the high mass accuracy and resolution of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). This technique is particularly useful for the identification and characterization of unknown impurities.[7][8][9]

Rationale for Method Development: The high mass accuracy allows for the determination of the elemental composition of impurities, which is a critical step in their structural elucidation. Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the impurity ions. The presence of bromine and iodine isotopes will result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of halogenated compounds.

Detailed LC-HRMS Protocol:

-

LC System: Use the same HPLC method as described in section 4.1.

-

Mass Spectrometer: An Orbitrap or TOF mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

-

Mass Range: m/z 100-1000.

-

Resolution: > 60,000.

-

Data Analysis:

-

Extract ion chromatograms for expected and unexpected masses.

-

Determine the accurate mass and elemental composition of any detected impurities.

-

Perform MS/MS fragmentation to propose structures for the impurities.

-

The following diagram outlines the workflow for a comprehensive purity analysis.

Caption: Workflow for the comprehensive purity analysis of 3-Bromo-5-iodopyridin-2-ol.

Forced Degradation Studies: Probing the Stability of the Molecule

Forced degradation, or stress testing, is a critical component of a comprehensive purity analysis.[10][11][12] It helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical methods.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours (solid state).

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

After exposure to each stress condition, the samples should be analyzed by the developed HPLC method to assess the extent of degradation and to identify any new degradation products.

Data Interpretation and Reporting

The final step is to collate and interpret the data from all analytical techniques to generate a comprehensive purity report. This report should include:

-

The purity value obtained by HPLC (area percent).

-

The absolute purity determined by qNMR.

-

A list of all identified impurities with their corresponding levels.

-

The results of the forced degradation studies, including the major degradation pathways.

-

A statement on the overall purity and stability of the 3-Bromo-5-iodopyridin-2-ol batch.

Conclusion

The purity analysis of 3-Bromo-5-iodopyridin-2-ol requires a multi-faceted approach that combines orthogonal analytical techniques with forced degradation studies. The methodologies outlined in this guide provide a robust framework for ensuring the quality of this important pharmaceutical intermediate. By understanding the rationale behind each experimental choice, scientists can confidently develop and validate methods that are fit for purpose and meet regulatory expectations.

References

-

dos Santos, W. N. L., et al. (2020). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Zhang, Y., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. Available at: [Link]

-

Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Wang, L., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. National Center for Biotechnology Information. Available at: [Link]

-

Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography-Mass Spectrometry after Steam Distillation and Solid Phase Extraction. International Journal of Hygiene and Environmental Health. Available at: [Link]

-

G. S. S. (2019). Halogenated Heterocycles as Pharmaceuticals. ResearchGate. Available at: [Link]

-

MDPI. (2024). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Available at: [Link]

-

Wang, L., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

-

Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis. Available at: [Link]

-

ACS Publications. STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]

-

PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available at: [Link]

-

PubMed. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Available at: [Link]

-

NIH. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]

-

OSHA. Pyridine. Available at: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

- Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

-

Chromatography Online. Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Available at: [Link]

-

PubChem. 3-Bromo-2-iodopyridine. Available at: [Link]

-

ATSDR. ANALYTICAL METHODS. Available at: [Link]

-

EGUsphere. Chemical characterization of organic compounds involved in iodine-initiated new particle. Available at: [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]

-

Structure Elucidation by NMR in Organic Chemistry. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Available at: [Link]

-

ResearchGate. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

-

NIH. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. synchem.de [synchem.de]

- 3. ijssst.info [ijssst.info]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. smbstcollege.com [smbstcollege.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajrconline.org [ajrconline.org]

Navigating the Stability and Storage of 3-Bromo-5-iodopyridin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Landscape

In the intricate world of pharmaceutical research and development, the stability and proper storage of chemical intermediates are paramount. These factors not only ensure the integrity and reproducibility of experimental results but also safeguard the safety of researchers. 3-Bromo-5-iodopyridin-2-ol, a halogenated hydroxypyridine, presents a unique set of challenges and considerations due to its combination of functional groups. This technical guide, designed for the discerning scientist, moves beyond generic protocols to provide a deep, mechanistically-grounded understanding of the factors governing the stability of this valuable research compound. By elucidating the "why" behind the "how," this document empowers researchers to make informed decisions, ensuring the long-term viability and reliability of their 3-Bromo-5-iodopyridin-2-ol stocks.

Section 1: Chemical Identity and Structural Considerations

3-Bromo-5-iodopyridin-2-ol is a dihalogenated derivative of 2-hydroxypyridine. Its structure, featuring a pyridine ring substituted with a bromine atom, an iodine atom, and a hydroxyl group, dictates its chemical behavior and stability profile.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrINO | Inferred from structure |

| Molecular Weight | 299.90 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

| Synonyms | 5-Bromo-3-iodo-pyridin-2-ol | [1] |

A crucial aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. This equilibrium is influenced by factors such as the solvent and the substitution pattern on the ring. For 3-Bromo-5-iodopyridin-2-ol, this equilibrium is a key consideration for its reactivity and stability.[1]

Caption: Tautomeric equilibrium of 3-Bromo-5-iodopyridin-2-ol.

Section 2: The Stability Profile: A Multifaceted Challenge

The stability of 3-Bromo-5-iodopyridin-2-ol is influenced by several factors, primarily stemming from the inherent properties of its carbon-iodine bond, the presence of the hydroxyl group, and the overall electronic nature of the substituted pyridine ring.

Photostability: The Vulnerability of the C-I Bond

Iodinated organic compounds are notoriously susceptible to photodegradation. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it prone to homolytic cleavage upon exposure to light, particularly in the UV spectrum. This cleavage generates radical species and can lead to the formation of molecular iodine (I₂), which often imparts a yellow or brownish discoloration to the compound.

Caption: Recommended workflow for handling 3-Bromo-5-iodopyridin-2-ol.

Section 4: Incompatible Materials and Potential Hazards

To prevent hazardous reactions and degradation, 3-Bromo-5-iodopyridin-2-ol should be stored and handled separately from the following classes of chemicals:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates) Can lead to vigorous and potentially explosive reactions. [2]* Strong Acids and Bases: May catalyze degradation or hydrolysis.

-

Reactive Metals: (e.g., alkali metals) Can cause vigorous reactions with halogenated compounds.

Hazard Summary (Inferred from similar compounds):

| Hazard | Description | Precaution |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. [3] | Avoid ingestion, inhalation, and skin contact. Work in a well-ventilated area. |

| Skin/Eye Irritation | May cause skin and serious eye irritation. [3] | Wear appropriate gloves and eye protection. |

| Respiratory Irritation | May cause respiratory irritation. [3] | Handle in a fume hood or with adequate ventilation. |

Conclusion: A Proactive Approach to Stability

The stability of 3-Bromo-5-iodopyridin-2-ol is a critical factor that underpins its successful application in research and development. By understanding the inherent chemical properties of its functional groups—the light-sensitive carbon-iodine bond, the reactive hydroxypyridine core, and the presence of a bromine atom—researchers can implement proactive storage and handling strategies. The recommendations outlined in this guide, which are grounded in the established chemistry of related compounds, provide a robust framework for preserving the integrity of this valuable molecule, thereby fostering reproducible and reliable scientific outcomes.

References

-

Sultan Qaboos University House of Expertise. (2015, January 5). Photocatalytic degradation of phenol by iodine doped tin oxide nanoparticles under UV and sunlight irradiation. Retrieved from [Link]

-

PubMed. (2022, January 10). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Retrieved from [Link]

-

AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

ACS Publications. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Retrieved from [Link]

-

MDPI. (2018). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

-

ACS Publications. (2018, May 16). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]

-

ACS Publications. STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. Retrieved from [Link]

-

StudySmarter. (2023, January 13). Hydrolysis Of Halogenoalkanes: Mechanism, Rates. Retrieved from [Link]

Sources

Navigating the Synthesis and Supply of 3-Bromo-5-iodopyridin-2-ol: A Technical Guide for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide addresses the procurement and synthesis of 3-Bromo-5-iodopyridin-2-ol, a halogenated pyridinone scaffold with significant potential in medicinal chemistry and drug discovery. Acknowledging the apparent scarcity of direct commercial suppliers for this specific isomer, this document provides a comprehensive overview of available starting materials, strategic synthetic pathways, and the broader context of its application in modern pharmaceutical research.

Introduction: The Significance of Halogenated Pyridinones

Pyridinone-containing compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1] The strategic incorporation of halogen atoms, particularly bromine and iodine, onto the pyridinone ring offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Halogen bonds can influence protein-ligand interactions, membrane permeability, and metabolic stability, making compounds like 3-Bromo-5-iodopyridin-2-ol highly sought-after building blocks.[2]

It is crucial to recognize that 3-Bromo-5-iodopyridin-2-ol exists in a tautomeric equilibrium with 3-Bromo-5-iodopyridin-2(1H)-one. In most cases, the pyridin-2-one form is the predominant tautomer. For the purpose of this guide, "3-Bromo-5-iodopyridin-2-ol" will refer to this tautomeric mixture, with the understanding that the pyridinone form is likely the more stable and relevant species in synthetic and biological contexts.

Commercial Availability of Key Precursors and Analogs

While a direct commercial source for 3-Bromo-5-iodopyridin-2-ol is not readily identifiable, a number of structurally related compounds are available from various suppliers. These molecules can serve as crucial starting materials or reference compounds for in-house synthesis.

| Compound Name | CAS Number | Representative Supplier(s) | Notes |

| 3-Bromo-5-iodopyridine | 233770-01-9 | Sigma-Aldrich | A key precursor for the synthesis of the target molecule.[3][4] |

| 3-Bromo-5-iodopyridin-2-amine | 697300-73-5 | ChemicalBook | An amino-substituted analog that could potentially be converted to the desired pyridinone.[5] |

| 3-bromo-5-iodopyridin-4-ol | 637348-83-5 | Guidechem | A positional isomer that may offer insights into the reactivity and properties of the target compound.[6] |

| 2-Bromo-5-iodopyridine | 73290-22-9 | IndiaMART, Sigma-Aldrich | Another commercially available dihalogenated pyridine.[7] |

| 3-Bromo-5-hydroxypyridine | 74115-13-2 | Sigma-Aldrich | A useful starting material for iodination.[8] |

Proposed Synthetic Strategies for 3-Bromo-5-iodopyridin-2-ol

Given the commercial availability of key precursors, a multi-step synthesis is the most viable approach for obtaining 3-Bromo-5-iodopyridin-2-ol. Below are two plausible synthetic routes, grounded in established pyridine chemistry.

Route 1: Halogenation of a Pyridin-2-ol Precursor

This strategy involves the sequential halogenation of a suitable pyridin-2-ol starting material.

Caption: Synthetic Route 1: Sequential halogenation of 2-hydroxypyridine.

Experimental Protocol:

-

Bromination of 2-Hydroxypyridine:

-

Dissolve 2-hydroxypyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting the product into an organic solvent.

-

Purify the resulting 3-bromo-2-hydroxypyridine by recrystallization or column chromatography.

-

-

Iodination of 3-Bromo-2-hydroxypyridine:

-

Dissolve the purified 3-bromo-2-hydroxypyridine in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add one equivalent of an iodinating agent, such as N-iodosuccinimide (NIS).

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product, 3-Bromo-5-iodopyridin-2-ol, and purify by appropriate methods.

-

Route 2: Functional Group Interconversion from a Readily Available Precursor

This approach leverages a commercially available, similarly substituted pyridine and converts a functional group to the desired hydroxyl group.

Caption: Synthetic Route 2: Diazotization and hydrolysis of 3-Bromo-5-iodopyridin-2-amine.

Experimental Protocol:

-

Diazotization of 3-Bromo-5-iodopyridin-2-amine:

-

Carefully dissolve 3-Bromo-5-iodopyridin-2-amine in a cold, aqueous acidic solution (e.g., sulfuric acid).

-

Slowly add a solution of sodium nitrite in water while maintaining a low temperature (0-5 °C) to form the diazonium salt intermediate.

-

-

Hydrolysis of the Diazonium Salt:

-

Gently warm the solution containing the diazonium salt. The diazonium group will be displaced by a hydroxyl group, releasing nitrogen gas.

-

Monitor the reaction for the cessation of gas evolution.

-

Neutralize the reaction mixture and extract the crude 3-Bromo-5-iodopyridin-2-ol.

-

Purify the product using column chromatography or recrystallization.

-

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridinones are valuable scaffolds in the development of novel therapeutics. While specific applications of 3-Bromo-5-iodopyridin-2-ol are not extensively documented, the utility of closely related analogs provides strong evidence for its potential.

-

Kinase Inhibitors: The pyridinone moiety can act as a hinge-binding motif in various kinases, making it a privileged structure in the design of kinase inhibitors for oncology and inflammatory diseases.

-

Antimicrobial Agents: Halogenated heterocycles are known to possess antimicrobial properties. 3-Bromo-5-iodopyridin-2-ol could serve as a starting point for the development of new antibacterial or antifungal agents.

-

Central Nervous System (CNS) Agents: The physicochemical properties of pyridinones can be tuned to allow for blood-brain barrier penetration, opening up possibilities for their use in developing treatments for neurological disorders.

Quality Control and Characterization

For researchers synthesizing 3-Bromo-5-iodopyridin-2-ol in-house, rigorous analytical characterization is essential to confirm the identity and purity of the compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be critical for confirming the structure and substitution pattern of the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound.

Conclusion

While 3-Bromo-5-iodopyridin-2-ol may not be a readily available commercial product, its synthesis is achievable through well-established chemical transformations using commercially available starting materials. The strategic importance of halogenated pyridinones in drug discovery underscores the value of developing robust synthetic routes to novel analogs like the title compound. This guide provides a foundational framework for researchers to access this promising chemical scaffold and explore its potential in their respective fields.

References

-

PubChem. 3-Bromo-5-iodopyridine. [Link]

-

Gelin, M., et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 2021. [Link]

-

Scholfield, M. R., et al. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 2013. [Link]

-

Wang, Z., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2021. [Link]

-

Singh, V., et al. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Journal of the Korean Chemical Society, 2011. [Link]

-

Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 2020. [Link]

-

Mehrabi, H., et al. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Canadian Journal of Chemistry, 2013. [Link]

-

MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 2008. [Link]

-

ResearchGate. The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid. [Link]

-

MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 2021. [Link]

-

IndiaMART. 100% Powder 2-Bromo-5-iodopyridine, For Laboratory. [Link]

- Google P

-

Symax Laboratories Private Limited. 2 Bromo Iodopyridine. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-溴-5-碘吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Bromo-5-iodopyridine | C5H3BrIN | CID 820409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 697300-73-5 CAS MSDS (3-BROMO-5-IODOPYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. 3-溴-5-羟基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Reactivity Profile & Strategic Functionalization of 3-Bromo-5-iodopyridin-2-ol

Document Control:

-

Version: 1.0

-

Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads

Executive Summary

3-Bromo-5-iodopyridin-2-ol (CAS: 25391-62-2) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and chimeras (PROTACs). Its utility lies in its orthogonal reactivity : the molecule possesses three distinct reactive sites (N/O-nucleophile, C5-electrophile, C3-electrophile) that can be functionalized sequentially with high precision.

This guide provides a validated roadmap for exploiting these sites. By leveraging the bond dissociation energy (BDE) differential between the C–I and C–Br bonds, and controlling the tautomeric equilibrium, researchers can access complex substitution patterns without protecting groups.

Part 1: Structural Dynamics & Tautomerism

Before attempting functionalization, one must understand the species present in the reaction vessel. While formally named "pyridin-2-ol," the molecule exists predominantly as the 2-pyridone tautomer in both solid state and solution (DMSO, DMF, CHCl₃).

The Tautomeric Equilibrium

The driving force is the formation of the strong N–H bond and the lattice energy stabilization of the amide-like dimer.

-

Pyridone Form (Major): N–H / C=O. Favors N-alkylation under standard basic conditions.

-

Hydroxypyridine Form (Minor): N / C–OH. Accessible via specific "hard" electrophiles or silver-mediated conditions.

Figure 1: Tautomeric equilibrium dictating the site of nucleophilic attack. The pyridone form dominates, making N-alkylation the default pathway unless specific conditions are employed.

Part 2: The Halogen Hierarchy (Chemo- & Regioselectivity)

The core value of this scaffold is the ability to differentiate between the halogen at C3 and the halogen at C5. This is governed by Bond Dissociation Energy (BDE) and Steric Hindrance .

Mechanistic Basis for Selectivity

-

Electronic Activation (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Palladium(0) catalysts undergo oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond [1].

-

Steric Environment:

-

C5-I: Para to the Nitrogen (in pyridone form). Sterically unencumbered.

-

C3-Br: Ortho to the Carbonyl/Hydroxyl. Significant steric hindrance protects this site during the first coupling event.

-

The "Iodine-First" Rule

In cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), the C5-Iodine reacts exclusively under mild conditions. The C3-Bromine remains intact, serving as a handle for a second functionalization step.

Figure 2: The kinetic resolution of halogens allows for programmed assembly of multisubstituted pyridines.

Part 3: Ambident Nucleophilicity (Alkylation Protocols)

Controlling N- vs. O-alkylation is a common bottleneck. The following logic tree ensures the correct isomer is isolated.

Scenario A: Target = N-Alkylation (Pyridone)

This is the thermodynamic pathway.

-

Reagents: Alkyl halide (R-X), Base (K₂CO₃ or Cs₂CO₃).

-

Solvent: DMF or DMSO (Polar aprotic solvents favor N-alkylation by solvating the cation and leaving the "soft" nitrogen anion free).

-

Mechanism: SN2 attack by the amide nitrogen.

Scenario B: Target = O-Alkylation (Alkoxypyridine)

This requires trapping the kinetic enolate or using hard-soft acid-base (HSAB) principles.

-

Method 1 (Ag-Mediated): Use Ag₂CO₃. The Silver ion coordinates avidly to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen [2].

-

Method 2 (Mitsunobu): PPh₃/DIAD with an alcohol. This almost exclusively yields the O-alkylated product for 2-pyridones.

Part 4: Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling at C5

Objective: Install an aryl group at C5 while preserving the C3-Br.

Reagents:

-

Substrate: 3-Bromo-5-iodopyridin-2-ol (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for stability and high activity at C-I.

-

Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

-

Charge a reaction vial with substrate, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed Dioxane and aqueous Na₂CO₃.

-

Critical Step: Stir at 40–50 °C . Do not exceed 60 °C. Higher temperatures risk activation of the C-Br bond.

-

Validation: Monitor via LCMS.

-

Success Indicator: Disappearance of Starting Material (M+H 299/301) and appearance of Product (M+H corresponding to Ar-Br species).

-

Failure Mode: If bis-coupling is observed, lower temperature to RT and reduce catalyst loading to 0.02 equiv.

-

Protocol 2: N-Alkylation (Standard)

Objective: Methylation of the Nitrogen.

Reagents:

-

Substrate: 3-Bromo-5-iodopyridin-2-ol (1.0 equiv)

-

Electrophile: Methyl Iodide (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMF (dry)

Procedure:

-

Dissolve substrate in DMF (0.5 M).

-

Add K₂CO₃ and stir at RT for 15 min (deprotonation).

-

Add MeI dropwise.

-

Stir at RT for 2–4 hours.

-

Validation: NMR shift.

-

N-Me: Singlet ~3.5 ppm.

-

O-Me: Singlet ~3.9–4.0 ppm (If O-alkylation occurred, the signal is typically further downfield).

-

C-NMR: The Carbonyl carbon (C=O) in N-alkyl pyridones appears ~160 ppm. The C-O carbon in alkoxypyridines appears ~164 ppm.

-

Part 5: Strategic Applications in MedChem

Kinase Inhibitor Scaffolds

The 3,5-substitution pattern mimics the adenine binding pocket of ATP.

-

C5-Position: Ideal for extending into the "Solvent Front" or "Gatekeeper" regions of a kinase.

-

C3-Position: Often used to install a solubilizing group or a hinge-binding motif.

PROTAC Linker Attachment

The N-alkylation site is an excellent vector for attaching linkers for PROTACs (Proteolysis Targeting Chimeras). Because the N-position is orthogonal to the halogen couplings, the linker can be attached first (on the cheap starting material) or last (diversification point).

Data Summary Table: Bond Dissociation & Reactivity

| Bond | Approx BDE (kcal/mol) [3] | Reactivity Order (Pd-Cat) | Steric Hindrance | Recommended Temp |

| C5–I | ~65 | 1 (Fastest) | Low | 25–50 °C |

| C3–Br | ~81 | 2 (Slow) | High (Ortho) | >80 °C |

| N–H | ~94 | N/A (Nucleophile) | Medium | RT (Alkylation) |

References

-

Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. J. Org. Chem.2009 , 74, 11, 4149–4157. Link

-

N- vs O-Alkylation Control: A comparison of N- versus O-alkylation of substituted 2-pyridones. Tetrahedron Letters.1995 , 36, 11, 1823-1826. Link

-

Bond Dissociation Energies: Accounts of Chemical Research. Acc.[1][2][3] Chem. Res.2003 , 36, 4, 255–263. Link

-

Suzuki Coupling Methodology: Organoborane coupling reactions (Suzuki coupling).[4] Nobel Lecture.2010 . Link

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijssst.info [ijssst.info]

- 4. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to 3-Bromo-5-iodopyridin-2-ol: Synthesis, Derivatization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-bromo-5-iodopyridin-2-ol core is a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The presence of two distinct halogen atoms at strategic positions on the 2-pyridone ring allows for regioselective derivatization, enabling the synthesis of a diverse library of analogues. This guide provides a comprehensive overview of the synthesis of the core structure, detailed protocols for its derivatization via modern cross-coupling reactions, and an exploration of the burgeoning interest in its derivatives as potential therapeutic agents, particularly in oncology.

Introduction: The Strategic Value of the 3,5-Dihalo-2-pyridone Scaffold

The 2-pyridone motif is a "privileged scaffold" in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive core for designing novel bioactive molecules.[1] The introduction of halogen atoms, specifically bromine and iodine, at the 3 and 5 positions, respectively, imparts a high degree of synthetic versatility. The differential reactivity of the C-Br and C-I bonds in transition metal-catalyzed cross-coupling reactions allows for a stepwise and controlled introduction of diverse functionalities. This regioselectivity is a cornerstone of the synthetic utility of 3-bromo-5-iodopyridin-2-ol, opening avenues for the creation of complex molecular architectures.

The primary interest in this scaffold is driven by the extensive body of research demonstrating the potent biological activities of substituted 2-pyridone derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties.[2] In particular, the development of novel anticancer agents is a key focus, with many pyridine-based molecules targeting critical cellular pathways such as kinase signaling, tubulin polymerization, and apoptosis.[3][4]

Synthesis of the Core Scaffold: 3-Bromo-5-iodopyridin-2-ol

The synthesis of 3-bromo-5-iodopyridin-2-ol is a multi-step process that begins with readily available starting materials. The most common and efficient route involves the halogenation of 2-aminopyridine, followed by a diazotization and hydrolysis sequence.

Synthesis of the Precursor: 2-Amino-5-bromo-3-iodopyridine

The initial step involves the bromination and subsequent iodination of 2-aminopyridine. Careful control of the reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of di- and tri-halogenated byproducts.[5]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine [6]

-

Step 1: Bromination. Dissolve 2-aminopyridine in a suitable solvent such as acetic acid.[6] Add a brominating agent, for example, N-Bromosuccinimide (NBS), portion-wise at a controlled temperature to selectively introduce a bromine atom at the 5-position.[5]

-

Step 2: Iodination. The resulting 2-amino-5-bromopyridine is then subjected to iodination. A common method involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst.[6]

-

Work-up and Purification. The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. Purification by column chromatography or recrystallization yields pure 2-amino-5-bromo-3-iodopyridine.

Diazotization and Hydrolysis to 3-Bromo-5-iodopyridin-2-ol

The conversion of the 2-amino group to a hydroxyl group is achieved through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis of 3-Bromo-5-iodopyridin-2-ol [6]

-